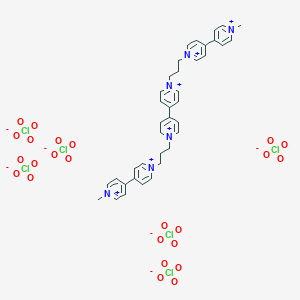
1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium', commonly known as MitoQ, is a mitochondria-targeted antioxidant that has been extensively researched for its potential therapeutic applications. MitoQ is a derivative of Coenzyme Q10 (CoQ10), which is an essential component of the electron transport chain in mitochondria. MitoQ has gained significant attention due to its ability to selectively accumulate in the mitochondria, where it can scavenge reactive oxygen species (ROS) and protect against oxidative damage.
Wirkmechanismus
MitoQ acts as a mitochondrial antioxidant by scavenging ROS and protecting against oxidative damage. ROS are generated as byproducts of mitochondrial respiration and can cause oxidative damage to cellular components, including DNA, proteins, and lipids. MitoQ can neutralize ROS by donating electrons to them, thereby preventing oxidative damage.
Biochemical and physiological effects:
MitoQ has been shown to improve mitochondrial function, reduce oxidative stress, and protect against oxidative damage in various tissues. In animal models, MitoQ has been shown to improve cognitive function, reduce inflammation, and improve insulin sensitivity. In humans, MitoQ has been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using MitoQ in lab experiments is its ability to selectively accumulate in the mitochondria and protect against oxidative damage. However, MitoQ can also interfere with mitochondrial function at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of MitoQ can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on MitoQ. One area of research is the development of novel derivatives of MitoQ that can target specific mitochondrial proteins or pathways. Another area of research is the investigation of the potential therapeutic applications of MitoQ in other diseases, such as metabolic disorders and aging-related diseases. Additionally, the development of more efficient and cost-effective synthesis methods for MitoQ can increase its availability for research and clinical applications.
Synthesemethoden
MitoQ is synthesized by attaching a triphenylphosphonium (TPP) cation to the 1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium molecule. The TPP cation acts as a mitochondrial targeting moiety, allowing MitoQ to selectively accumulate in the mitochondria. The synthesis of MitoQ involves several steps, including the reaction of this compound with 3-bromopropionic acid, followed by the attachment of TPP to the resulting product.
Wissenschaftliche Forschungsanwendungen
MitoQ has been extensively researched for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, MitoQ has been shown to protect against oxidative damage and improve mitochondrial function, which is impaired in these diseases. In cardiovascular diseases, MitoQ has been shown to improve endothelial function and reduce oxidative stress. In cancer, MitoQ has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells.
Eigenschaften
CAS-Nummer |
109875-13-0 |
|---|---|
Molekularformel |
C38H42Cl6N6O24 |
Molekulargewicht |
1179.5 g/mol |
IUPAC-Name |
1-methyl-4-[1-[3-[4-[1-[3-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]pyridin-1-ium;hexaperchlorate |
InChI |
InChI=1S/C38H42N6.6ClHO4/c1-39-21-5-33(6-22-39)35-9-25-41(26-10-35)17-3-19-43-29-13-37(14-30-43)38-15-31-44(32-16-38)20-4-18-42-27-11-36(12-28-42)34-7-23-40(2)24-8-34;6*2-1(3,4)5/h5-16,21-32H,3-4,17-20H2,1-2H3;6*(H,2,3,4,5)/q+6;;;;;;/p-6 |
InChI-Schlüssel |
WLDDOYVACRIEGV-UHFFFAOYSA-H |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)CCC[N+]5=CC=C(C=C5)C6=CC=[N+](C=C6)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)CCC[N+]5=CC=C(C=C5)C6=CC=[N+](C=C6)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Synonyme |
1,1'-bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



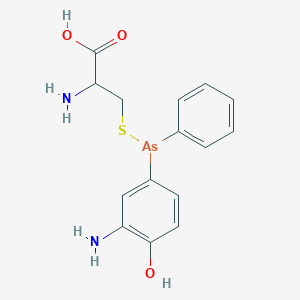

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
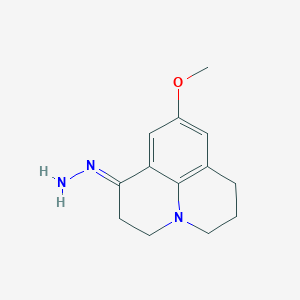
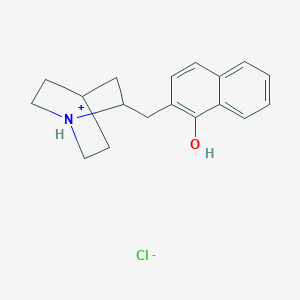

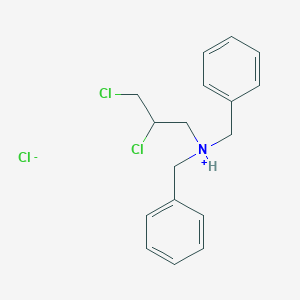
![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)




